molecular formula C9H5ClN4 B14241967 4-chloro-3H-triazolo[4,5-g]quinoline CAS No. 261764-98-1

4-chloro-3H-triazolo[4,5-g]quinoline

Cat. No.: B14241967
CAS No.: 261764-98-1
M. Wt: 204.61 g/mol
InChI Key: LUZPZOHDHGKEEU-UHFFFAOYSA-N
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Description

4-chloro-3H-triazolo[4,5-g]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a tricyclic structure that includes a triazole ring fused to a quinoline moiety. The presence of a chlorine atom at the 4-position of the triazole ring adds to its unique chemical properties. Triazoloquinolines have garnered significant interest due to their potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3H-triazolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazoloquinoline . The reaction is usually carried out in ethanol under reflux conditions. Another method involves the reduction of 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide using hydrazine hydrate in the presence of palladised charcoal .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3H-triazolo[4,5-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-3H-triazolo[4,5-g]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to the inhibition of cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

4-chloro-3H-triazolo[4,5-g]quinoline can be compared with other triazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the chlorine atom, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

261764-98-1

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

4-chloro-2H-triazolo[4,5-g]quinoline

InChI

InChI=1S/C9H5ClN4/c10-7-8-5(2-1-3-11-8)4-6-9(7)13-14-12-6/h1-4H,(H,12,13,14)

InChI Key

LUZPZOHDHGKEEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NNN=C3C(=C2N=C1)Cl

Origin of Product

United States

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